molecular formula C16H18ClN3O3S B11418774 5-chloro-N-(4-methylbenzyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(4-methylbenzyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11418774
M. Wt: 367.9 g/mol
InChI Key: KZGODJPYWBSXGF-UHFFFAOYSA-N
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Description

5-Chloro-N-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and industrial chemistry. This compound features a pyrimidine ring substituted with a chloro group, a carboxamide group, and a propane-1-sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with appropriate precursors such as 2-chloropyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Sulfonyl Group: The propane-1-sulfonyl group is introduced via sulfonylation reactions using reagents like propane-1-sulfonyl chloride.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using amine derivatives.

    Final Substitution: The 4-methylphenylmethyl group is attached through substitution reactions, typically using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-N-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-Chloro-N-tosylbenzenesulfonimidoyl fluoride

Uniqueness

5-Chloro-N-[(4-methylphenyl)methyl]-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a sulfonyl group, carboxamide group, and chloro group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

IUPAC Name

5-chloro-N-[(4-methylphenyl)methyl]-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3O3S/c1-3-8-24(22,23)16-19-10-13(17)14(20-16)15(21)18-9-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,18,21)

InChI Key

KZGODJPYWBSXGF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)C)Cl

Origin of Product

United States

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